1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, also known as 1-(1,3-Benzodioxol-5-yl)ethanol, is an organic compound with the molecular formula C9H10O3 . It has a molecular weight of 166.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isCC(O)c1ccc2OCOc2c1
. This indicates that the compound contains a benzodioxol group attached to an ethanol group. Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 277.7±29.0 °C at 760 mmHg, and a flash point of 121.7±24.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . The compound’s polar surface area is 39 Å2 .Scientific Research Applications
Anticancer Agent Design
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: has been utilized in the design and synthesis of new anticancer agents. Researchers have created indole derivatives with this compound as a core structure, which have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These derivatives have been synthesized through Pd-catalyzed C-N cross-coupling and have undergone structure-activity relationship studies to optimize their anticancer properties.
Neurotransmitter Transport Inhibition
Derivatives of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol have been studied for their ability to bind to monoamine transporters and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism is similar to that of certain drugs like methamphetamine and MDMA, which suggests potential applications in neurological research and drug development .
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
CAS RN |
6329-73-3 | |
Record name | 6329-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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